molecular formula C28H28ClN3O5S B2562002 N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide CAS No. 866013-64-1

N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide

Cat. No. B2562002
CAS RN: 866013-64-1
M. Wt: 554.06
InChI Key: RJIWFUHBBQERLQ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C28H28ClN3O5S and its molecular weight is 554.06. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex pyrimidine derivatives, such as the one , often involves multistep chemical reactions that result in heterocyclic compounds with potential biological activities. These compounds are synthesized through reactions involving key intermediates like ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates and are reacted with carbonyl compounds to give tetrahydropyridothienopyrimidine derivatives (E. A. Bakhite et al., 2005) sourcesourcesource. The compound may follow similar synthetic pathways or serve as an intermediate or final product in the synthesis of novel pharmaceuticals.

Antiproliferative and Anticancer Activity

Derivatives of thieno[3,2-d]pyrimidin, similar to the compound , have shown promising anticancer activities. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide exhibits marked inhibition against the proliferation of human colon cancer cell line HT-29, human lung adenocarcinoma cell line A549, and human gastric cancer cell line MKN45, displaying potential as an anticancer agent (Pei Huang et al., 2020) sourcesource. This suggests that the compound may also have similar antiproliferative effects due to its structural similarities.

Antibacterial and Antifungal Properties

Pyrimidine derivatives have been explored for their antibacterial and antifungal properties. For example, a series of 2,4-diamino-5-(3,5-dialkenyl-4-methoxy- or -4-hydroxybenzyl)pyrimidines showed high in vitro activity against anaerobic organisms, equal to or better than metronidazole in several cases, indicating their potential as antibacterial agents (B. Roth et al., 1989) sourcesource. While the specific antibacterial or antifungal activity of N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is not directly reported, its structural features suggest a potential for similar biological activities.

Nonlinear Optical Properties

Compounds with complex heterocyclic structures have been studied for their nonlinear optical properties due to their potential applications in materials science. Although there is no direct reference to the nonlinear optical properties of N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide, related studies on heterocyclic compounds indicate the potential of such molecules in the development of non-linear optical materials (M. Shahid et al., 2018) sourcesource.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide involves the condensation of 2-chlorobenzylamine with 5-formyl-2-methoxybenzylmalonic acid followed by cyclization with thionyl chloride and ammonium acetate to form the thieno[3,2-d]pyrimidine ring. The resulting intermediate is then reacted with hexanoyl chloride to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "5-formyl-2-methoxybenzylmalonic acid", "thionyl chloride", "ammonium acetate", "hexanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 5-formyl-2-methoxybenzylmalonic acid in the presence of a coupling agent such as EDCI or DCC to form the intermediate carboxylic acid.", "Step 2: Cyclization of the intermediate carboxylic acid with thionyl chloride and ammonium acetate to form the thieno[3,2-d]pyrimidine ring.", "Step 3: Reaction of the resulting intermediate with hexanoyl chloride in the presence of a base such as triethylamine to form the final product, N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide." ] }

CAS RN

866013-64-1

Molecular Formula

C28H28ClN3O5S

Molecular Weight

554.06

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C28H28ClN3O5S/c1-37-24-11-10-19(18-33)15-21(24)17-32-23-12-14-38-26(23)27(35)31(28(32)36)13-6-2-3-9-25(34)30-16-20-7-4-5-8-22(20)29/h4-5,7-8,10-12,14-15,18H,2-3,6,9,13,16-17H2,1H3,(H,30,34)

InChI Key

RJIWFUHBBQERLQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4Cl)SC=C3

solubility

not available

Origin of Product

United States

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